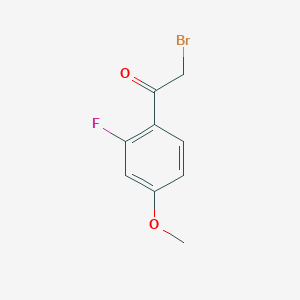

2-Fluoro-4-methoxyphenacyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFPKDKQYVRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408518 | |

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157014-35-2 | |

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 2-Fluoro-4-methoxyphenacyl bromide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and key applications of 2-Fluoro-4-methoxyphenacyl bromide. This versatile reagent serves as a crucial building block in synthetic chemistry, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science research.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, is a halogenated aromatic ketone.[1] Its structural features, including the α-bromoketone moiety, a fluorine atom, and a methoxy group on the phenyl ring, make it a reactive and valuable intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one | [1][2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 157014-35-2 | [1][2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 63 - 66 °C | |

| Purity | ≥98% | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | - Singlet for the α-bromomethylene protons (-CH₂Br) around 4.4-4.7 ppm. - Singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm. - Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, likely in the range of 6.7-7.9 ppm, with coupling constants influenced by the fluorine atom. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 188-192 ppm. - Methylene carbon (-CH₂Br) signal around 30-35 ppm. - Methoxy carbon (-OCH₃) signal around 55-57 ppm. - Aromatic carbons in the range of 100-165 ppm, with the carbon attached to fluorine showing a large coupling constant (¹JC-F). |

| IR Spectroscopy | - Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. - C-Br stretching vibration around 600-700 cm⁻¹. - C-F stretching vibration around 1200-1300 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their characteristic regions. |

Note: The above data are predictions and should be confirmed by experimental analysis. A computed vapor phase IR spectrum is available through SpectraBase.[3]

Reactivity and Applications

The primary utility of this compound lies in its role as an electrophilic building block for the synthesis of more complex molecules.

Synthesis of Thiazole Derivatives

The most prominent application of phenacyl bromides is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide, to form a thiazole ring. This heterocyclic motif is a common scaffold in many biologically active compounds.

References

Synthesis of 2-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthesis pathway for 2-Fluoro-4-methoxyphenacyl bromide, a valuable building block in pharmaceutical and chemical research. The synthesis involves an initial Friedel-Crafts acylation to form a key ketone intermediate, followed by a selective alpha-bromination to yield the final product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale production.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 3-fluoroanisole:

-

Step 1: Friedel-Crafts Acylation. 3-Fluoroanisole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to produce 2-fluoro-4-methoxyacetophenone.

-

Step 2: Alpha-Bromination. The resulting 2-fluoro-4-methoxyacetophenone is then selectively brominated at the alpha-position of the acetyl group to yield the target compound, this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

This procedure is adapted from a patented method for the preparation of 2-fluoro-4-methoxyacetophenone.[1]

Materials:

-

3-Fluoroanisole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (DCE)

-

Ice

-

Water

-

Methanol

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 1,2-dichloroethane (200 mL) and 3-fluoroanisole (1.0 mol, 126.1 g).

-

Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Carefully add anhydrous aluminum chloride (1.02 mol, 136.0 g) to the cooled solution.

-

Slowly add acetyl chloride (1.02 mol, 79.9 g) dropwise from the addition funnel over a period of approximately 2 hours, maintaining the reaction temperature between 0-10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at the same temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water (500 g) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure to remove the 1,2-dichloroethane.

-

Recrystallize the crude product from methanol (250 mL) to obtain white crystals of 2-fluoro-4-methoxyacetophenone.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95 g (assuming 1.0 mol starting material) | [1] |

| Melting Point | 50-54 °C | [2] |

| Boiling Point | 85 °C / 0.1 mmHg | [2] |

| Purity | ≥ 98% (GC) | [2] |

Step 2: Synthesis of this compound

This protocol is a general method for the alpha-bromination of aryl ketones and can be adapted for 2-fluoro-4-methoxyacetophenone.

Materials:

-

2-Fluoro-4-methoxyacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-methoxyacetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈BrFO₂ | [3][4] |

| Molecular Weight | 247.06 g/mol | [3] |

| Purity | ≥ 98% | [3] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-methoxyacetophenone.

Caption: Experimental workflow for the α-bromination of 2-Fluoro-4-methoxyacetophenone.

References

An In-Depth Technical Guide to the Reactivity and Functional Groups of 2-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, functional groups, and reactivity of 2-Fluoro-4-methoxyphenacyl bromide (CAS No. 157014-35-2). As a substituted α-bromoketone, this compound is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document details its key reactive sites, predictable reaction pathways with various nucleophiles, and provides experimental protocols for its synthesis and subsequent reactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.

Introduction

This compound, also known as 2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, is a polyfunctional organic compound of significant interest in synthetic and medicinal chemistry. Its structure incorporates several key functional groups that dictate its reactivity: a fluorinated and methoxy-substituted aromatic ring, a carbonyl group (ketone), and an α-bromo substituent. This combination of features makes it a valuable electrophilic building block for the introduction of the 2-fluoro-4-methoxyphenacyl moiety into a variety of molecular scaffolds. The presence of the fluorine atom and the methoxy group can modulate the electronic properties of the aromatic ring and influence the reactivity of the adjacent carbonyl and α-bromo functionalities. Understanding the interplay of these groups is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Analysis of Functional Groups and Reactivity

The chemical behavior of this compound is primarily governed by the electrophilic nature of two key carbon centers: the carbonyl carbon and the α-carbon bearing the bromine atom.

-

α-Bromoketone Moiety: This is the most reactive part of the molecule. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack via an SN2 mechanism. The adjacent electron-withdrawing carbonyl group enhances the electrophilicity of this carbon and also stabilizes the transition state of the substitution reaction.

-

Aromatic Ring: The benzene ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The fluorine atom is an electron-withdrawing group via induction, while the methoxy group is an electron-donating group through resonance. These substituents influence the overall electron density of the ring and can affect the reactivity of the phenacyl system.

-

Carbonyl Group: The ketone functionality can also undergo nucleophilic addition reactions, although this is generally less favorable than substitution at the α-carbon. It primarily serves to activate the adjacent C-Br bond.

The principal reaction pathway for this compound is the nucleophilic substitution of the bromide ion. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide to form new carbon-heteroatom bonds.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from m-fluoroanisole.

Synthesis of the Precursor: 2-Fluoro-4-methoxyacetophenone

The initial step involves a Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.

Experimental Protocol:

-

To a flask containing 180-220 mL of dichloroethane and 0.9-1.1 mol of m-fluoroanisole, the mixture is stirred and cooled to 0°C.[1]

-

1.00-1.03 mol of aluminum trichloride is added to the cooled mixture.[1]

-

1.01-1.03 mol of acetyl chloride is then added dropwise over approximately 2 hours, maintaining the temperature between 0-10°C.[1]

-

The reaction is allowed to stir for an additional hour at this temperature.[1]

-

The reaction mixture is then poured into 450-550 g of ice water and the layers are separated.[1]

-

The organic layer is washed with water, and the dichloroethane is removed under reduced pressure.[1]

-

The resulting concentrate is recrystallized from 230-280 mL of methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.[1]

Bromination of 2-Fluoro-4-methoxyacetophenone

The second step is the α-bromination of the synthesized acetophenone. This is a common transformation for which several general procedures exist, typically involving the use of bromine in a suitable solvent.

General Experimental Protocol (adapted for this specific substrate):

-

Dissolve 2-fluoro-4-methoxyacetophenone in a suitable solvent such as glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine, keeping the temperature below 20°C.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The mixture is then cooled, and the product is isolated by filtration.

-

The crude product is washed with a suitable solvent (e.g., 50% ethanol) until colorless and can be further purified by recrystallization.

Note: This is a generalized procedure and may require optimization for this specific substrate.

Reactivity with Nucleophiles: Key Reactions and Protocols

This compound is a versatile electrophile that reacts with a variety of nucleophiles. The following sections detail its reactions with amines, thiols, and alkoxides, which are fundamental transformations in drug development and organic synthesis.

Reaction with Amines: Synthesis of α-Aminoketones

The reaction with primary and secondary amines proceeds via a nucleophilic substitution to afford α-aminoketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and other biologically active molecules.

General Reaction Scheme:

R1R2NH + Br-CH2-CO-Ar -> R1R2N-CH2-CO-Ar + HBr (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol: Synthesis of N-Boc-N'-(2-fluoro-4-methoxyphenacyl)ethylenediamine

This protocol describes the reaction of this compound with a mono-protected diamine, a common strategy in the synthesis of more complex molecules.

-

In a reaction flask, dissolve N-Boc-ethylenediamine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrobromide salt and any unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel.

| Reactant A | Reactant B | Base | Solvent | Temperature | Typical Yield |

| This compound | N-Boc-ethylenediamine | Triethylamine | DCM | Room Temp. | High (expected) |

| This compound | Primary/Secondary Amine | K2CO3 or Et3N | Acetonitrile/DMF | Room Temp. | Good to High |

Note: Specific yield data for the reaction with this compound is not widely available in the literature and would need to be determined empirically.

Reaction with Thiols: Synthesis of α-Thioketones

Thiols are excellent nucleophiles and react readily with this compound to form α-thioketones (thioethers). This reaction is efficient and proceeds under mild conditions.

General Reaction Scheme:

R-SH + Br-CH2-CO-Ar -> R-S-CH2-CO-Ar + HBr (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol:

-

Dissolve the thiol (1.0 eq.) and a base such as sodium hydroxide or potassium carbonate (1.1 eq.) in a suitable solvent like ethanol or acetone.

-

Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

The reaction is then worked up by removing the solvent, adding water, and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the α-thioketone, which can be purified by chromatography or recrystallization.

| Reactant A | Reactant B | Base | Solvent | Temperature | Typical Yield |

| This compound | Aliphatic/Aromatic Thiol | K2CO3 | Acetone | Room Temp. | High (expected) |

Williamson Ether Synthesis with Alkoxides

The reaction of this compound with alkoxides, generated from alcohols and a strong base, is a classic Williamson ether synthesis that yields α-alkoxyketones.

General Reaction Scheme:

R-OH + Base -> R-O- R-O- + Br-CH2-CO-Ar -> R-O-CH2-CO-Ar + Br- (where Ar = 2-fluoro-4-methoxyphenyl)

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the alkoxide by reacting the desired alcohol with a strong base like sodium hydride in a dry solvent such as THF or DMF.

-

Once the alkoxide formation is complete, cool the reaction mixture and add a solution of this compound (1.0 eq.) in the same dry solvent.

-

Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

| Reactant A | Reactant B (Alcohol) | Base | Solvent | Temperature | Typical Yield |

| This compound | Primary/Secondary Alcohol | NaH | THF/DMF | 0°C to RT | Good to High |

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and logical relationships discussed in this guide.

Caption: Synthetic route to this compound.

Caption: Reactivity of this compound with nucleophiles.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. Its utility stems from the predictable and efficient nucleophilic substitution reactions at the α-carbon, allowing for the straightforward introduction of the 2-fluoro-4-methoxyphenacyl group. This guide has outlined the key functional groups, their influence on reactivity, and provided detailed experimental protocols for its synthesis and common transformations. The presented information, including structured data tables and workflow diagrams, is intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the use of this versatile reagent in the synthesis of novel and complex molecules. Further empirical investigation is recommended to determine specific reaction yields and optimal conditions for reactions that are not yet extensively documented in the literature.

References

Technical Guide: Spectroscopic Analysis of 2-Fluoro-4-methoxyphenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 2-Fluoro-4-methoxyphenacyl bromide (CAS No: 157014-35-2). The information is structured to be a practical resource for the synthesis and characterization of this compound.

Molecular Structure and Properties:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | dd | 1H | H-6 (Aromatic) |

| ~6.7 - 6.9 | m | 2H | H-3, H-5 (Aromatic) |

| ~4.4 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~189 | C=O (Ketone) |

| ~165 (d) | C-F (Aromatic) |

| ~162 | C-OCH₃ (Aromatic) |

| ~133 (d) | C-H (Aromatic) |

| ~118 (d) | C-H (Aromatic) |

| ~114 | C-CO (Aromatic) |

| ~101 (d) | C-H (Aromatic) |

| ~56 | -OCH₃ |

| ~30 | -CH₂Br |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H Stretch (Aromatic) |

| ~2850-2960 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O-C Stretch (Ether) |

| ~1200 | Strong | C-F Stretch |

| ~600-700 | Strong | C-Br Stretch |

Note: A vapor phase IR spectrum is available on SpectraBase, but requires a subscription for full access.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 246/248 | ~50/~50 | [M]⁺, [M+2]⁺ (presence of Bromine isotope) |

| 167 | High | [M - Br]⁺ |

| 139 | Medium | [M - Br - CO]⁺ or [C₈H₇FO]⁺ |

| 124 | Medium | [C₇H₄FO]⁺ |

Exact Mass: 245.969171 g/mol .[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of Phenacyl Bromide Analogs

For Researchers, Scientists, and Drug Development Professionals

Phenacyl bromide and its analogs represent a versatile class of organic compounds with significant potential across various scientific disciplines. Their inherent reactivity, characterized by the presence of an α-haloketone moiety, makes them valuable precursors for the synthesis of diverse heterocyclic compounds and potential tools for exploring biological systems. This technical guide provides an in-depth overview of the core research applications of phenacyl bromide analogs, with a focus on their utility in organic synthesis, drug discovery, and potential applications in proteomics and enzyme inhibition.

Synthesis of Biologically Active Heterocyclic Compounds

Phenacyl bromide analogs are extensively used as building blocks in the synthesis of a wide array of heterocyclic compounds, many of which exhibit promising pharmacological activities. The electrophilic nature of both the carbonyl carbon and the α-carbon allows for versatile reactions with various nucleophiles, leading to the formation of five- and six-membered heterocycles.[1][2]

Synthesis of Thiazole Derivatives

A prominent application of phenacyl bromide analogs is in the Hantzsch thiazole synthesis and its variations. This reaction typically involves the condensation of a phenacyl bromide with a thioamide-containing compound.[3] The resulting thiazole scaffold is a common feature in many FDA-approved drugs and serves as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Table 1: Synthesis of Thiazole Derivatives using Phenacyl Bromide Analogs and their Antimicrobial Activity

| Product | Reactants | Reaction Conditions | Yield (%) | Antimicrobial Activity (MIC in µg/mL) | Reference |

| 2-(aryl)-4-(4-chlorophenyl)thiazole | Substituted phenacyl bromide, Thioamide | Reflux in ethanol | 60-85 | E. coli: 12.5-50, S. aureus: 25-100 | [4][5] |

| Thiazolyl-pyrazoline hybrids | Phenacyl bromide, Thiocarbamoyl-pyrazoline | Reflux in ethanol, 6h | Moderate to good | Antifungal activity evaluated | [6] |

| 2-hydrazinyl-thiazole derivatives | Phenacyl bromide, Thiosemicarbazide | Glacial acetic acid | High | Not specified | [7] |

Synthesis of Other Heterocycles

Beyond thiazoles, phenacyl bromide analogs are instrumental in synthesizing other important heterocyclic systems, including:

-

1,2,4-Triazolo[3,4-b][1][5][8]thiadiazines: Synthesized by reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with substituted phenacyl bromides. These compounds have shown promising antimicrobial activity.[4]

-

Quinoxalines, Benzoxazines, and Benzothiazines: These can be synthesized from the reaction of phenacyl halides with phenylenediamine, 2-aminophenol, and 2-aminobenzenethiol, respectively.[9]

Experimental Protocol: General Synthesis of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][4][8]triazolo[3,4-b][1][5][8]thiadiazine [4]

-

A mixture of 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1][4][8]-triazole-3-thiol (1 mmol) and a substituted phenacyl bromide (1.2 mmol) is prepared in 15 ml of absolute ethanol.

-

The reaction mixture is refluxed for 8 hours.

-

After completion, the reaction mass is poured into crushed ice.

-

The solution is neutralized with sodium bicarbonate and potassium hydroxide to a pH of 8.

-

The resulting solid residue is filtered, washed with water, and dried.

-

The crude product is recrystallized from absolute ethanol to yield the pure compound.

Workflow for Heterocycle Synthesis using Phenacyl Bromide

Caption: General workflow for the synthesis of heterocyclic compounds from phenacyl bromide analogs.

Drug Discovery and Development

The diverse biological activities of heterocycles synthesized from phenacyl bromide analogs make them attractive candidates for drug discovery and development.

Anticancer Applications

Several studies have reported the synthesis of novel heterocyclic compounds derived from phenacyl bromides with significant anticancer activity.[1][10] These compounds have been shown to be cytotoxic against various cancer cell lines.

Table 2: Anticancer Activity of Heterocyclic Compounds Derived from Phenacyl Bromide Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Bis-heterocyclic derivatives | MCF7 (Breast Cancer) | 0.006 - 0.417 | Induction of apoptosis, PARP1 inhibition | [1][10] |

| Bis-heterocyclic derivatives | PC-3 (Prostate Cancer) | < 10 | PARP1 inhibition | [1] |

| Thiazole-based pyrazoline scaffolds | Various | 63.11 - 67.93 (µg/mL) | Antioxidant activity | [11] |

Signaling Pathway: PARP1 Inhibition and Apoptosis Induction

Caption: Proposed mechanism of anticancer activity through PARP1 inhibition.

Potential Applications in Proteomics and Enzyme Inhibition

The electrophilic nature of phenacyl bromide analogs suggests their potential use as covalent modifiers of proteins, particularly targeting nucleophilic residues like cysteine. This reactivity opens avenues for their application in chemical proteomics and as enzyme inhibitors.

Covalent Protein Modification and Activity-Based Protein Profiling (ABPP)

Phenacyl bromides are α-haloketones, a class of compounds known to react with the thiol group of cysteine residues via nucleophilic substitution.[12] This covalent modification can be harnessed for various applications in proteomics:

-

Affinity Labeling: Phenacyl bromide analogs can be designed as affinity labels to covalently modify the active site of specific enzymes, particularly cysteine proteases, allowing for their identification and characterization.

-

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., biotin or a fluorophore) into the phenacyl bromide scaffold, these analogs could potentially be used as activity-based probes. ABPP allows for the profiling of the active state of enzymes within complex biological samples.[13][14]

While the reactivity of phenacyl bromides with cysteine is well-established, the development of specific phenacyl bromide-based probes for ABPP is an area that warrants further exploration.

Experimental Protocol: Conceptual Workflow for Covalent Labeling of Cysteine-Containing Peptides

-

Probe Synthesis: Synthesize a phenacyl bromide analog containing a reporter tag (e.g., an alkyne for click chemistry).

-

Protein/Peptide Incubation: Incubate the alkyne-tagged phenacyl bromide probe with a purified protein or a complex protein lysate. The probe will covalently react with accessible cysteine residues.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide or a fluorescent-azide to the alkyne-tagged, probe-modified proteins/peptides.

-

Enrichment/Detection: For biotin-tagged proteins, use streptavidin affinity chromatography to enrich the labeled proteins. For fluorescently-tagged proteins, use in-gel fluorescence scanning for detection.

-

Mass Spectrometry Analysis: Digest the enriched or detected proteins and analyze by mass spectrometry to identify the labeled proteins and the specific sites of modification.

Conceptual Workflow for Activity-Based Protein Profiling

Caption: A conceptual workflow for using a phenacyl bromide-based probe in ABPP.

Enzyme Inhibition

The covalent modification of active site residues by phenacyl bromide analogs can lead to irreversible enzyme inhibition. This is particularly relevant for enzymes that rely on a nucleophilic cysteine residue for their catalytic activity, such as cysteine proteases (e.g., papain) and certain kinases.[7][15] The specificity of inhibition can be tuned by modifying the aromatic ring of the phenacyl bromide to enhance binding to the enzyme's active site.

Table 3: Potential Enzyme Targets for Phenacyl Bromide Analogs

| Enzyme Class | Key Active Site Residue | Mechanism of Inhibition | Potential Application |

| Cysteine Proteases | Cysteine | Covalent modification of the catalytic cysteine | Development of antiparasitic or anticancer drugs |

| Protein Tyrosine Phosphatases | Cysteine | Alkylation of the active site cysteine | Modulation of signaling pathways |

| Certain Kinases | Cysteine (non-catalytic but allosteric) | Covalent modification leading to conformational change | Targeted cancer therapy |

Conclusion and Future Directions

Phenacyl bromide and its analogs are undeniably valuable tools in the hands of chemists and biologists. Their primary and well-established application lies in the synthesis of a vast and diverse range of heterocyclic compounds with significant biological activities. The straightforward and versatile nature of these reactions makes them highly attractive for generating libraries of compounds for drug discovery.

The potential for phenacyl bromide analogs in the realm of chemical biology and proteomics, particularly as covalent probes for enzyme activity and protein modification, is an exciting and underexplored area. Future research in this direction could focus on the rational design and synthesis of novel phenacyl bromide-based probes with enhanced selectivity and biocompatibility. The development of such tools would provide new avenues for understanding complex biological processes and for the discovery of novel therapeutic targets.

References

- 1. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genesandcancer.com [genesandcancer.com]

- 5. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reverse-Polarity Activity-Based Protein Profiling | Semantic Scholar [semanticscholar.org]

- 7. On the mechanism of inactivation of active papain by ascorbic acid in the presence of cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [PDF] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles | Semantic Scholar [semanticscholar.org]

- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of papain inhibition by peptidyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, a key chemical intermediate with significant potential in pharmaceutical research and development. While a definitive historical record of its discovery is not prominently documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its emergence as a valuable building block in organic synthesis. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical principles, and explores its versatile applications as a precursor in the synthesis of more complex molecules.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Likely a solid at room temperature |

| CAS Number | Not definitively assigned in public databases |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis

The synthesis of 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone can be logically approached in a two-step sequence starting from 3-fluoroanisole. The general workflow involves a Friedel-Crafts acylation followed by an α-bromination of the resulting acetophenone.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (Precursor)

A plausible method for the synthesis of the precursor, 2-fluoro-4-methoxyacetophenone, is detailed in a Chinese patent (CN102304035A). This procedure involves the Friedel-Crafts acylation of m-fluoroanisole.

-

Materials: Dichloroethane, m-fluoroanisole, aluminum trichloride, acetyl chloride, ice water, methanol.

-

Procedure:

-

In a reaction flask, add dichloroethane and m-fluoroanisole.

-

Cool the mixture to 0°C with stirring.

-

Add aluminum trichloride to the cooled mixture.

-

Slowly add acetyl chloride while maintaining the temperature between 0-10°C over approximately 2 hours.

-

After the addition is complete, allow the reaction to proceed for an additional hour.

-

Pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer, wash it with water, and concentrate under reduced pressure to remove the dichloroethane.

-

Recrystallize the resulting crude product from methanol to obtain white crystals of 2-fluoro-4-methoxyacetophenone.

-

Step 2: Bromination of 2-Fluoro-4-methoxyacetophenone

While a specific protocol for the bromination of 2-fluoro-4-methoxyacetophenone is not detailed in the available literature, a general and effective method for the α-bromination of similar acetophenones involves the use of a brominating agent such as cupric bromide or N-bromosuccinimide (NBS). A representative procedure using cupric bromide, adapted from the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone, is provided below.[1]

-

Materials: 2-Fluoro-4-methoxyacetophenone, ethyl acetate, cupric bromide.

-

Procedure:

-

Dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) in ethyl acetate.

-

Add cupric bromide (1.5 equivalents) to the solution.

-

Reflux the mixture for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Filter the solid byproducts and wash with ethyl acetate.

-

The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone.

Characterization Data (Analogous Compound)

Table 1: Crystal Data and Structure Refinement for 2-Bromo-1-(4-methoxyphenyl)ethanone [1]

| Parameter | Value |

| Empirical formula | C₉H₉BrO₂ |

| Formula weight | 229.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.7360 (15) |

| b (Å) | 12.441 (3) |

| c (Å) | 10.048 (2) |

| β (°) | 111.42 (3) |

| Volume (ų) | 900.3 (4) |

| Z | 4 |

Table 2: ¹H NMR Data for 2-Bromo-1-(4-methoxyphenyl)ethanone in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.17 | d | 2H | Aromatic H |

| 7.49 | d | 2H | Aromatic H |

| 4.5 | s | 2H | -CH₂Br |

| 3.81 | s | 3H | -OCH₃ |

Applications in Drug Discovery and Development

α-Bromoacetophenones are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone, serves as a versatile building block for introducing the 2-fluoro-4-methoxyphenyl ethanone moiety into larger molecules. This is particularly relevant in the synthesis of potential therapeutic agents.

The general reactivity of the α-bromo ketone allows for nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds.

Logical Relationship Diagram for Synthetic Applications

References

Physical characteristics of 2-Fluoro-4-methoxyphenacyl bromide.

An In-depth Technical Guide on the Physical Characteristics of 2-Fluoro-4-methoxyphenacyl bromide

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document collates critical data, outlines standard experimental protocols for property determination, and presents logical workflows through diagrams.

Chemical Identity and Properties

This compound, identified by the CAS Number 157014-35-2, is a halogenated aromatic ketone.[1][2][3][4] Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, contributing to its specific reactivity and physical characteristics. It is also known by several synonyms, including 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone and 2-Bromo-2'-fluoro-4'-methoxyacetophenone.[2][3][4]

Below is a diagram illustrating the relationships between the compound's primary name, its synonyms, and key chemical identifiers.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 157014-35-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2][3][4][6] |

| Molecular Weight | 247.06 g/mol | [4][6] |

| Physical State | Solid | [3] |

| Melting Point | 63 - 66 °C | [3] |

| Boiling Point | No data available | [3] |

| Solubility | No specific data available | |

| Storage Temperature | 2 - 8 °C | [3] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and widely used technique.[7]

Methodology

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus alongside a thermometer.[7][8] Modern devices often use a heated metal block and a digital thermometer.[9]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[9] The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample turns into a clear liquid is recorded as the end of the range.[10]

The workflow for this protocol is visualized below.

Solubility Determination

Determining the solubility of a compound is fundamental for applications in drug formulation, reaction chemistry, and purification. A common method involves finding the maximum amount of solute that can dissolve in a fixed amount of solvent at a specific temperature.[11]

Methodology

-

Solvent Preparation: A known volume (e.g., 1 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is placed in a test tube or vial. The temperature of the solvent is measured and controlled, as solubility is temperature-dependent.[11]

-

Solute Addition: A pre-weighed amount of this compound is taken. Small, known quantities of the solid are incrementally added to the solvent.[11]

-

Dissolution: After each addition, the mixture is vigorously agitated (e.g., by shaking or stirring) to ensure the solute has fully dissolved.[11][12] Sufficient time should be allowed for the system to reach equilibrium.

-

Saturation Point: The additions continue until a point where the solid solute no longer dissolves, and a saturated solution with excess solid is present.[13]

-

Quantification: The total mass of the solute that dissolved in the known volume of the solvent is calculated by subtracting the mass of the remaining, undissolved solid from the initial mass. This value represents the solubility at that specific temperature.[11]

The following diagram illustrates the steps for determining solubility.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pschemicals.com [pschemicals.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 157014-35-2 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Understanding the electrophilic sites of 2-Fluoro-4-methoxyphenacyl bromide.

An In-Depth Technical Guide to the Electrophilic Sites of 2-Fluoro-4-methoxyphenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted α-haloketone, a class of organic compounds renowned for their synthetic versatility. This guide provides a detailed analysis of the molecule's electronic architecture to identify and rationalize its electrophilic centers. Understanding the nuanced reactivity of this bifunctional molecule is critical for its effective utilization as a building block in the synthesis of complex chemical entities, including heterocyclic scaffolds of medicinal interest. We will dissect the interplay of inductive and resonance effects from the aromatic substituents and the acyl-halide moiety to predict reaction outcomes with various nucleophiles. This document serves as a foundational resource for chemists aiming to leverage the unique reactivity of this compound in their synthetic endeavors.

Molecular Architecture and Electronic Profile

This compound, with the chemical formula C₉H₈BrFO₂, belongs to the family of phenacyl bromides.[1][2][3] Its structure is characterized by a bromoacetyl group attached to a 2-fluoro-4-methoxyphenyl ring. The inherent reactivity of this molecule is dictated by the presence of multiple functional groups that create distinct regions of low electron density, rendering them susceptible to attack by nucleophiles (electron-rich species).[4]

The key to understanding its chemistry lies in recognizing three primary zones of electrophilicity, a concept well-established for α-haloketones.[5][6][7]

-

The α-Carbon: The carbon atom directly bonded to the bromine is exceptionally electrophilic. This is due to the potent inductive electron-withdrawing effect of both the adjacent carbonyl group and the bromine atom, which polarizes the C-Br bond and depletes the carbon's electron density.[5]

-

The Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond.

-

The Aromatic Ring: While typically less reactive to nucleophiles than the acyl chain, the phenyl ring can also act as an electrophile under specific conditions, a reactivity pattern modulated by its substituents.

The following diagram illustrates these primary sites of potential nucleophilic attack.

Caption: Primary electrophilic sites on this compound.

Dissecting Reactivity: The Hierarchy of Electrophilic Sites

While multiple sites are electrophilic, they do not exhibit equal reactivity. The competition between nucleophilic attack at the α-carbon versus the carbonyl carbon is a central theme in the chemistry of α-haloketones.

The Preeminence of the α-Carbon: S_N_2 Reactions

For most nucleophiles, particularly those that are weakly to moderately basic, the α-carbon is the preferred site of attack.[8] The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N_2) mechanism, displacing the bromide ion, which is an excellent leaving group.

The high reactivity of the α-carbon in α-haloketones compared to a typical alkyl halide is well-documented.[6] This enhancement is attributed to the alignment of the C-Br σ* antibonding orbital with the π-system of the adjacent carbonyl group. This orbital overlap lowers the energy of the transition state, accelerating the rate of substitution.[9]

Table 1: Factors Influencing Electrophilicity of Key Sites

| Electrophilic Site | Key Influencing Factors | Predicted Reactivity with Nucleophiles |

|---|---|---|

| α-Carbon | - Strong inductive effect from C=O and Br.- Bromide is an excellent leaving group.- Orbital overlap with C=O π-system stabilizes the S_N_2 transition state. | High: Primary site for S_N_2 reactions with a wide range of nucleophiles (amines, thiols, carboxylates, etc.).[9][10] |

| Carbonyl Carbon | - Polarization of the C=O bond.- Subject to nucleophilic acyl addition or substitution.[11] | Moderate to High: Attack is favored by strong, hard nucleophiles or under conditions promoting carbonyl addition. Steric hindrance from the ortho-fluoro group may play a role. |

| Aromatic Ring | - Activated by the electron-donating methoxy group (+M effect).- Deactivated by the electron-withdrawing fluoro and acyl groups (-I effect). | Low: Nucleophilic aromatic substitution is generally disfavored unless activated by very strong electron-withdrawing groups or under harsh conditions. |

The Role of Aromatic Substituents

The fluoro and methoxy groups on the phenyl ring are not mere spectators; they actively modulate the molecule's reactivity.

-

Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its presence ortho to the acyl group can also introduce steric hindrance, potentially influencing the preferred conformation of the acyl chain and affecting the accessibility of the carbonyl carbon. Studies on ortho-substituted phenacyl bromides have shown that such substitution can diminish reactivity toward nucleophilic displacement, a phenomenon attributed to rotational barrier effects and electrostatic repulsion.[12]

-

Para-Methoxy Group: The methoxy group exhibits a strong electron-donating resonance effect (+M) and a weak inductive (-I) effect. This group enriches the aromatic ring with electron density and can donate electrons to the carbonyl group via resonance, which might slightly decrease the electrophilicity of the carbonyl carbon.

Characteristic Reactions and Synthetic Utility

The dual electrophilic nature of this compound makes it a valuable precursor for a variety of organic transformations, especially in the synthesis of heterocyclic compounds.[6][13]

Standard S_N_2 Displacement

This is the most common reaction pathway. A wide range of nucleophiles can be used to displace the bromide, leading to diverse molecular scaffolds. For instance, reaction with thioamides or thioureas is a classical route to thiazoles.[6]

Experimental Protocol: General Procedure for S_N_2 Reaction

-

Dissolution: Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) (10 mL).

-

Nucleophile Addition: Add the nucleophile (1.1-1.2 mmol) to the solution. If the nucleophile is an amine or requires a base, add a non-nucleophilic base like K₂CO₃ or NaHCO₃ (1.5-2.0 mmol).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired α-substituted ketone.

Caption: Workflow for a typical SN2 reaction.

The Favorskii Rearrangement

When α-haloketones possessing at least one α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl) are treated with a strong, non-nucleophilic base (like an alkoxide), they can undergo the Favorskii rearrangement.[14][15][16][17] This reaction proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[18]

This compound lacks α'-hydrogens, as the carbon on the other side of the carbonyl is part of the aromatic ring. Therefore, it cannot undergo the classic Favorskii rearrangement. However, under these conditions, it may undergo a related reaction known as the quasi-Favorskii rearrangement, which does not involve an enolate but proceeds via direct nucleophilic attack on the carbonyl followed by rearrangement.[14][17]

Caption: Comparison of Favorskii rearrangement pathways.

Conclusion

This compound is a synthetically valuable intermediate whose reactivity is dominated by two primary electrophilic centers: the α-carbon and the carbonyl carbon. For the vast majority of synthetic applications, nucleophilic attack will occur preferentially at the α-carbon via an S_N_2 mechanism, a pathway that is significantly accelerated relative to standard alkyl halides. The substituents on the aromatic ring fine-tune this reactivity, with the ortho-fluoro group potentially introducing steric constraints that can influence reaction rates. While the classic Favorskii rearrangement is precluded by the lack of α'-hydrogens, related rearrangement pathways may be accessible. A thorough understanding of this hierarchy of electrophilic sites empowers chemists to predict reaction outcomes and strategically design synthetic routes to complex target molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pschemicals.com [pschemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. 4-Fluoro-2-hydroxyphenacyl bromide | 866863-55-0 | Benchchem [benchchem.com]

- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. adichemistry.com [adichemistry.com]

- 18. grokipedia.com [grokipedia.com]

Theoretical and Structural Insights into 2-Fluoro-4-methoxyphenacyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenacyl bromide is a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the structure of this compound. While direct experimental and extensive theoretical studies on this specific molecule are not widely published, this document extrapolates from established principles and detailed studies of analogous substituted acetophenones and phenacyl bromides to present a robust model of its structural and electronic characteristics. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of conceptual workflows for its analysis.

Introduction

Phenacyl bromides are a class of organic compounds characterized by a bromoacetyl group attached to a phenyl ring. They serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds and are known for their biological activities. The introduction of substituents on the phenyl ring, such as fluorine and methoxy groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its reactivity and potential as a pharmacological agent. This compound, with its unique substitution pattern, presents an interesting case for structural and theoretical investigation.

This guide will delve into the probable conformational preferences, electronic properties, and spectroscopic signatures of this compound, drawing parallels from studies on closely related compounds.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful toolkit for predicting and understanding the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) and ab initio methods are at the forefront of these theoretical investigations.

Conformational Analysis

The conformational preference of this compound is expected to be dominated by the interaction between the 2-fluoro substituent and the carbonyl oxygen of the phenacyl group. Studies on 2'-fluoro-substituted acetophenone derivatives have revealed an exclusive preference for the s-trans conformation, where the fluorine and carbonyl oxygen are positioned anti to each other.[1] This is attributed to the strong electrostatic repulsion between the electronegative fluorine and oxygen atoms in the s-cis conformation.[1] It is therefore highly probable that this compound also adopts this s-trans conformation as its most stable ground-state geometry.

Logical Workflow for Conformational Analysis

Caption: Workflow for determining the most stable conformer using DFT.

Electronic Properties

DFT calculations can also elucidate the electronic properties of this compound, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group will influence the reactivity of the aromatic ring and the carbonyl group.

| Calculated Electronic Property | Predicted Value/Observation | Significance |

| Dipole Moment | Non-zero, significant magnitude | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around O, F, and Br atoms; Positive potential around carbonyl C and benzylic H's. | Indicates sites for electrophilic and nucleophilic attack. |

Conceptual Diagram of Electronic Property Calculation

Caption: Workflow for calculating key electronic properties from the optimized structure.

Experimental Structural Characterization

While no specific experimental data for this compound is readily available in the literature, the following techniques are standard for the structural elucidation of similar organic molecules.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide crucial information.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the bromoacetyl group. The coupling patterns of the aromatic protons would be complex due to splitting by both neighboring protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom would exhibit C-F coupling.

-

¹⁹F NMR: This would show a single resonance for the fluorine atom, with its chemical shift being indicative of the electronic environment.

-

Through-space ¹H-¹⁹F and ¹³C-¹⁹F Spin-Spin Couplings: As observed in similar 2'-fluoroacetophenones, the presence of through-space J-coupling between the fluorine atom and the protons/carbon of the bromoacetyl group would provide strong evidence for the preferred s-trans conformation.[1]

3.1.2. Infrared (IR) Spectroscopy

A computed vapor phase IR spectrum for this compound is available. The experimental IR spectrum is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1680 - 1700 |

| C-O (methoxy) stretch | 1250 - 1300 (asymmetric), 1020 - 1075 (symmetric) |

| C-F stretch | 1000 - 1400 |

| C-Br stretch | 500 - 600 |

| Aromatic C-H stretch | ~3000 - 3100 |

| Aromatic C=C stretch | ~1450 - 1600 |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. For this compound, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the predicted s-trans conformation in the crystalline state.

Experimental Protocols

The following are generalized protocols for the key experiments used in the structural characterization of compounds like this compound.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

General X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Experimental Workflow for Structural Elucidation

Caption: A typical experimental workflow for the complete structural characterization of the target molecule.

Conclusion

The structural and electronic properties of this compound can be reliably predicted through a combination of theoretical modeling and by analogy to closely related, well-studied compounds. The molecule is expected to exist predominantly in the s-trans conformation due to steric and electronic repulsion between the 2-fluoro substituent and the carbonyl oxygen. This conformational preference, along with the electronic influence of the fluoro and methoxy groups, will dictate its reactivity and interactions in biological systems. While this guide provides a robust theoretical framework, dedicated experimental studies, particularly X-ray crystallography and advanced NMR spectroscopy, are necessary to definitively confirm these predictions and provide a complete, unambiguous structural characterization. Such studies will be invaluable for the future design and development of novel therapeutic agents and synthetic intermediates based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-methoxyphenacyl bromide in Biomolecular Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenacyl bromide is a halogenated aromatic ketone with potential applications in bioconjugation and material science. While its utility as a direct fluorescent label is not extensively documented in scientific literature, its chemical structure as an α-haloketone suggests a strong reactivity towards nucleophilic functional groups. This characteristic makes it a candidate for covalently attaching a phenacyl moiety to biomolecules, which could serve as a structural probe or a precursor for further chemical modifications. These application notes provide a theoretical framework and generalized protocols for utilizing this compound in labeling studies, drawing upon the established reactivity of similar α-haloketones.

Introduction

This compound (C₉H₈BrFO₂) is a solid organic compound with a molecular weight of 247.06 g/mol and a melting point in the range of 63-66 °C.[1] Its chemical structure features a phenacyl bromide core, which is known for its reactivity as an alkylating agent.[2] The presence of a fluorine atom and a methoxy group on the phenyl ring can modulate the reactivity and potentially the spectroscopic properties of the molecule and its conjugates.

Principle of Reactivity

The primary mode of action for this compound in labeling is the nucleophilic substitution of the bromide ion by a suitable nucleophile. α-Halo ketones, such as this compound, are effective alkylating agents for a variety of nucleophiles, including thiols (cysteine residues in proteins), amines (lysine residues, N-termini of proteins, and amino-modified nucleic acids), and carboxylates (aspartate and glutamate residues, C-termini of proteins).[2][4]

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether, amine, or ester bond, respectively.

Potential Applications

Based on its chemical reactivity, this compound can be explored for the following applications:

-

Protein Modification: Covalent labeling of cysteine or lysine residues to study protein structure and function.

-

Nucleic Acid Labeling: Modification of amino-functionalized oligonucleotides for applications in diagnostics and molecular biology.

-

Small Molecule Derivatization: Tagging of small molecules containing thiol or amine groups for detection or purification purposes.

-

Surface Functionalization: Immobilization of biomolecules onto surfaces functionalized with nucleophilic groups.

Experimental Protocols

The following are generalized protocols for the labeling of proteins and small molecules with this compound. Note: These are starting points and will require optimization for specific applications.

Labeling of a Thiol-Containing Peptide

Objective: To covalently attach the 2-fluoro-4-methoxyphenacyl group to a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM EDTA

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

-

Purification system (e.g., HPLC)

Protocol:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Labeling Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMF or DMSO.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours in the dark.

-

Quenching: Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-50 mM) to stop the reaction by consuming excess labeling reagent.

-

Purification: Purify the labeled peptide from the reaction mixture using reverse-phase HPLC.

-

Analysis: Characterize the labeled peptide by mass spectrometry to confirm the covalent modification.

Derivatization of an Amine-Containing Small Molecule

Objective: To derivatize a small molecule containing a primary or secondary amine with this compound.

Materials:

-

Amine-containing small molecule

-

This compound

-

Aprotic solvent (e.g., Acetonitrile, DMF)

-

Base (e.g., Triethylamine, DIEA)

-

Purification system (e.g., Flash chromatography, HPLC)

Protocol:

-

Reactant Preparation: Dissolve the amine-containing small molecule in the aprotic solvent.

-

Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., triethylamine) to the solution.

-

Labeling Reagent Addition: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a small amount of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the derivatized small molecule by flash chromatography on silica gel or by preparative HPLC.

-

Analysis: Characterize the product by NMR and mass spectrometry.

Data Presentation

As no quantitative data for the fluorescent properties of this compound conjugates are available, the following table provides a template for researchers to populate with their own experimental data.

| Parameter | Labeled Peptide/Molecule | Unlabeled Control |

| Excitation Max (nm) | User Determined | N/A |

| Emission Max (nm) | User Determined | N/A |

| Quantum Yield (Φ) | User Determined | N/A |

| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | User Determined | N/A |

| Labeling Efficiency (%) | User Determined | N/A |

Visualizations

Caption: General workflow for labeling a target molecule with this compound.

Caption: Reaction pathway for nucleophilic substitution of this compound.

Safety and Handling

This compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound at 2-8 °C, away from incompatible materials such as strong bases and oxidizing agents.[1]

Conclusion

While this compound is not a conventional fluorescent dye, its reactivity as an α-haloketone makes it a potentially useful tool for the covalent modification of biomolecules. The protocols and information provided herein offer a foundation for researchers to explore its utility in their specific applications. It is crucial to perform thorough characterization of the resulting conjugates, including an assessment of their spectroscopic properties, to determine the impact of the phenacyl modification. Future studies are warranted to elucidate the fluorescent characteristics of this compound derivatives.

References

Application Note: Derivatization of Carboxylic Acids with 2-Fluoro-4-methoxyphenacyl bromide for Enhanced HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a broad class of organic compounds that are often challenging to analyze by reverse-phase high-performance liquid chromatography (HPLC) due to their polarity and lack of a strong UV chromophore or fluorophore. Derivatization is a common strategy to improve their chromatographic retention and detection sensitivity. This application note details a protocol for the derivatization of carboxylic acids with 2-Fluoro-4-methoxyphenacyl bromide. This reagent converts the carboxylic acid into its corresponding phenacyl ester, which exhibits enhanced UV absorbance, facilitating sensitive detection. The derivatization reaction is a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the phenacyl bromide.

Reaction Principle

The derivatization of a carboxylic acid with this compound proceeds via an SN2 reaction. The carboxylic acid is first deprotonated by a weak base to form a carboxylate anion, which then acts as a nucleophile. This anion attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form the 2-fluoro-4-methoxyphenacyl ester derivative.

Caption: Reaction scheme for the derivatization of a carboxylic acid.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a carboxylic acid sample. Optimization may be required for specific carboxylic acids.

Materials:

-

Carboxylic acid sample

-

This compound

-

Acetonitrile (HPLC grade)

-

Potassium carbonate (anhydrous)

-

18-Crown-6 (optional, as a catalyst)[1]

-

Glacial acetic acid

-

Water (HPLC grade)

-

Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Procedure:

-

Sample Preparation: Dissolve the carboxylic acid sample in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Reagent Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 2 mg/mL.

-

Derivatization Reaction:

-

In a 2 mL reaction vial, add 100 µL of the carboxylic acid solution.

-

Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (optional).[1]

-

Add 200 µL of the this compound solution.

-

Seal the vial and heat the mixture at 60°C for 30 minutes in a heating block.

-

-

Reaction Quenching:

-

After cooling to room temperature, add 10 µL of glacial acetic acid to neutralize the excess potassium carbonate and quench the reaction.

-

-

Sample Dilution and Analysis:

-

Dilute the reaction mixture with an appropriate volume of the HPLC mobile phase (e.g., 1:1 acetonitrile:water).

-

The sample is now ready for injection into the HPLC system.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and parameters for the derivatization of carboxylic acids with phenacyl bromide reagents, which can be used as a starting point for optimization with this compound.

| Parameter | Value/Range | Notes |